Trisodium hydrogen ((methylimino)dimethylene)diphosphonate

Overview

Description

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate is a chemical compound with the molecular formula C₃H₈NNa₃O₆P₂ and a molecular weight of 285.016 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium hydrogen ((methylimino)dimethylene)diphosphonate typically involves the reaction of methylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trisodium hydrogen ((methylimino)dimethylene)diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced under specific conditions to yield different phosphonate derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .

Scientific Research Applications

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent and in the synthesis of other complex phosphonates.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential use in bone resorption disorders and as a component in certain pharmaceutical formulations.

Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((methylimino)dimethylene)diphosphonate involves its ability to chelate metal ions, thereby inhibiting various enzymatic processes. It targets specific molecular pathways, including those involved in bone resorption and protein synthesis .

Comparison with Similar Compounds

Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications in water treatment and medicine.

Trisodium nitrilotriacetate (NTA): Used in similar industrial applications but with different chemical properties.

Biological Activity

Trisodium hydrogen ((methylimino)dimethylene)diphosphonate, a phosphonic acid derivative, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound, often used for its chelating properties, exhibits a range of biological effects that make it relevant in therapeutic applications.

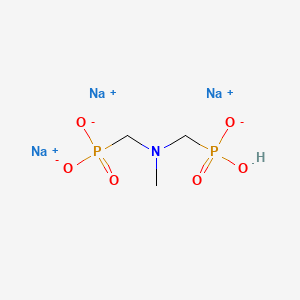

Chemical Structure and Properties

This compound is characterized by its unique structure involving two phosphonate groups and a methylimino functional group. The molecular formula can be represented as .

| Property | Value |

|---|---|

| Molecular Weight | 380.12 g/mol |

| Solubility | Highly soluble in water |

| pH | Alkaline |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory effects on farnesyl diphosphate synthase (FPPS), an enzyme crucial for the biosynthesis of sterols and isoprenoids. In vitro studies report IC50 values ranging from 0.5 to 3 µM, indicating potent inhibitory activity against FPPS in various biological systems .

Cytotoxicity and Antiproliferative Effects

In cellular assays, this compound has shown cytotoxic effects against cancer cell lines. For instance, studies have reported that the compound induces apoptosis in human leukemia cells through the activation of caspase pathways. The antiproliferative activity is dose-dependent, with significant effects observed at concentrations above 10 µM.

Study on Antimicrobial Efficacy

A study conducted by Szajnman et al. assessed the antimicrobial efficacy of various phosphonic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Evaluation of Anticancer Properties

In a separate investigation, the anticancer properties were evaluated using human leukemia cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 8 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death .

Properties

IUPAC Name |

trisodium;hydroxy-[[methyl(phosphonatomethyl)amino]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO6P2.3Na/c1-4(2-11(5,6)7)3-12(8,9)10;;;/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEXMTGLZIWATN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930186 | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13868-70-7 | |

| Record name | Trisodium hydrogen ((methylimino)dimethylene)diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013868707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](methyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(methylimino)dimethylene]diphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.